molecular formula C12H17FN2O B15239042 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide

2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide

Cat. No.: B15239042
M. Wt: 224.27 g/mol
InChI Key: BAKZKCUKMHYSSP-UHFFFAOYSA-N
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Description

2-Amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide is a fluorinated amide derivative with a molecular formula of C₁₂H₁₇FN₂O. Its structure consists of a butanamide backbone substituted with an amino group at the second carbon, a methyl group on the nitrogen, and a 3-fluorobenzyl moiety (Fig. 1).

Figure 1: Structure of this compound.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide

InChI

InChI=1S/C12H17FN2O/c1-3-11(14)12(16)15(2)8-9-5-4-6-10(13)7-9/h4-7,11H,3,8,14H2,1-2H3

InChI Key

BAKZKCUKMHYSSP-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C)CC1=CC(=CC=C1)F)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Patterns

Compound A : (2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide (C₁₂H₁₇FN₂O)
  • Key Difference : Fluorine is at the ortho position of the benzyl group.
  • The ortho isomer also exhibits distinct electronic effects due to proximity to the benzyl nitrogen .
  • Activity: No direct bioactivity data is provided, but positional isomers often show divergent pharmacokinetic profiles.
Compound B : 2-[(3-fluorophenyl)amino]-N-methylpropanamide (C₁₀H₁₃FN₂O)
  • Key Difference: The 3-fluorophenyl group is linked via an amino group rather than a benzyl ether.
  • Impact : The absence of the benzyl spacer shortens the molecule, reducing conformational flexibility. This may limit interactions with hydrophobic binding pockets in biological targets .
  • Activity: Not reported, but simplified structures often trade potency for improved solubility.

Functional Group Modifications

Compound C : N-[[5-amino-2-(dimethylamino)phenyl]methyl]-2-ethyl-N-[(3-fluorophenyl)methyl]butanamide (C₂₂H₃₀FN₃O)
  • Key Difference: Additional dimethylamino-phenyl and ethyl substituents.
  • The ethyl group may improve lipid solubility, while the dimethylamino moiety introduces basicity, affecting cellular uptake .
  • Activity: No specific data, but such modifications are common in CNS-targeting compounds.

Structural Analogues with Documented Bioactivity

Compound D : 2-amino-N-((5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide (C₁₇H₁₆FN₅OS)
  • Key Difference : Incorporates a thiophene-nicotinamide scaffold instead of butanamide.
  • Activity : Exhibits potent antifungal activity (MIC₈₀ = 0.0313 μg/mL against C. albicans), suggesting fluorine’s role in enhancing antimicrobial efficacy .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight 230.28 g/mol 230.28 196.22 371.49
LogP (Predicted) ~2.1 ~2.3 ~1.8 ~3.5
Hydrogen Bond Donors 2 2 2 3
Rotatable Bonds 6 6 4 9
  • Key Insights: The target compound balances moderate lipophilicity (LogP ~2.1) and molecular weight, aligning with Lipinski’s rules for oral bioavailability. Compound C’s high LogP (~3.5) may limit aqueous solubility but enhance blood-brain barrier penetration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide with high purity?

  • Methodological Answer : Synthesis should involve multi-step reactions with careful control of temperature, solvent polarity, and pH. For example, amidation reactions under inert atmospheres (e.g., nitrogen) can minimize side products. Post-synthesis purification via column chromatography or recrystallization, followed by validation using HPLC (≥95% purity threshold) and ¹H/¹³C NMR (to confirm substituent positions and stereochemistry), is critical .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • NMR : Assign peaks for the fluorophenyl ring (¹⁹F NMR for fluorine environment) and methyl/amino groups.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
    Cross-reference with computational models (e.g., DFT for vibrational frequencies) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with proteins (e.g., enzymes or receptors). Validate with MD simulations to assess stability.
  • In Vitro Assays : Screen for activity (e.g., IC₅₀ determination in enzyme inhibition assays) and compare with structurally similar compounds (e.g., fluorophenyl derivatives from ).
  • SAR Studies : Modify substituents (e.g., fluorine position, methyl groups) to correlate structural features with activity .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural analysis?

  • Methodological Answer :

  • Multi-Technique Validation : Combine X-ray crystallography (using SHELX for refinement) with NMR/FT-IR to cross-validate bond lengths and angles.
  • High-Resolution Data : For crystallography, ensure data resolution ≤1.0 Å to minimize model bias. Use SHELXL’s TWIN command for twinned crystals .
  • Computational Chemistry : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09) to identify outliers .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : Fluorine’s electronegativity may disrupt packing. Use solvent vapor diffusion with polar solvents (e.g., DMSO/water mixtures).
  • Data Collection : For small crystals, employ synchrotron radiation to enhance diffraction quality.
  • Refinement : In SHELXL, apply restraints for flexible groups (e.g., methyl rotations) and validate with R-factor convergence (<5% discrepancy) .

Methodological Design & Data Analysis

Q. How can researchers optimize experimental protocols for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Use UV-Vis spectroscopy to monitor degradation rates at pH 2–10 (simulating physiological environments).
  • LC-MS : Identify degradation products (e.g., hydrolyzed amide bonds).
  • Statistical Analysis : Apply Arrhenius plots to predict shelf-life and derive activation energy for decomposition .

Q. What advanced computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., Gaussian09) to assess redox stability and reactivity.
  • Solubility Modeling : COSMO-RS for solvent-solute interactions .

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